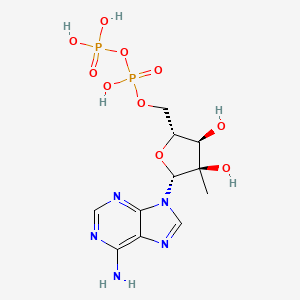
2'-Meadp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-C-Methyladenosine 5’-(trihydrogen diphosphate) is a modified nucleoside that plays a significant role in various biochemical processes. It is a derivative of adenosine, where a methyl group is attached to the 2’ carbon of the ribose sugar, and the adenosine is linked to a diphosphate group. This compound is known for its involvement in RNA metabolism, gene expression regulation, and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) typically involves the methylation of adenosine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) can undergo oxidation reactions, where the methyl group or the ribose moiety may be oxidized.
Reduction: Reduction reactions may involve the reduction of the diphosphate group to a monophosphate or the reduction of any oxidized forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the methyl group or ribose.
Reduction: Reduced forms of the diphosphate group.
Substitution: Substituted phosphates or nucleosides.
Wissenschaftliche Forschungsanwendungen
2’-C-Methyladenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: Plays a role in studying RNA metabolism and gene expression regulation.
Medicine: Investigated for its potential antiviral properties, particularly against hepatitis C virus (HCV).
Industry: Utilized in the production of nucleic acid-based pharmaceuticals and research reagents.
Wirkmechanismus
The mechanism of action of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) involves its incorporation into RNA, where it can affect RNA stability, translation, and splicing. It acts as a competitive inhibitor of certain enzymes, such as NS5B RNA-dependent RNA polymerase in HCV, thereby inhibiting viral replication. The compound interacts with ribosomes and other molecular targets to regulate gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
- 2’-O-Methyladenosine 5’-(trihydrogen diphosphate)
- 2-(Methylthio)adenosine 5’-(trihydrogen diphosphate)
Comparison: 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) is unique due to the presence of a methyl group at the 2’ position of the ribose, which distinguishes it from other methylated adenosine derivatives. This modification enhances its stability and alters its interaction with enzymes and molecular targets, making it more effective in certain biochemical and therapeutic applications.
Eigenschaften
CAS-Nummer |
150993-72-9 |
|---|---|
Molekularformel |
C11H17N5O10P2 |
Molekulargewicht |
441.23 |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2/c1-11(18)7(17)5(2-24-28(22,23)26-27(19,20)21)25-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1 |
InChI-Schlüssel |
RYJCYMQAEPHSPQ-YRKGHMEHSA-N |
SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=O)(O)OP(=O)(O)O)O)O |
Synonyme |
2/'C-methyladenosine 5/'-diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


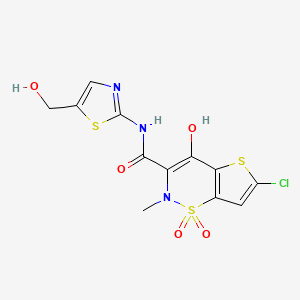

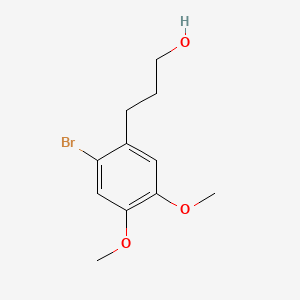
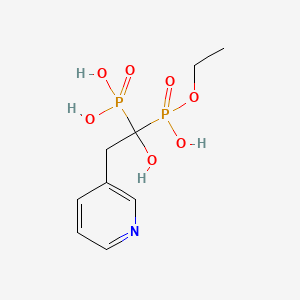
![Sulfuric acid copper(2++) salt (1:1), polymer with 2,5-furandione and oxybis[propanol]](/img/new.no-structure.jpg)
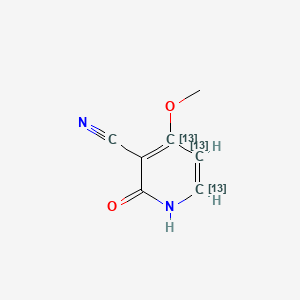
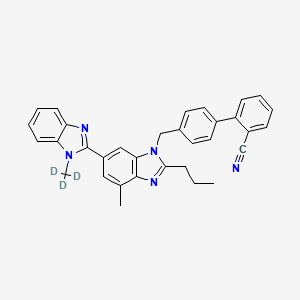
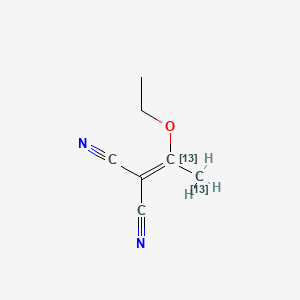
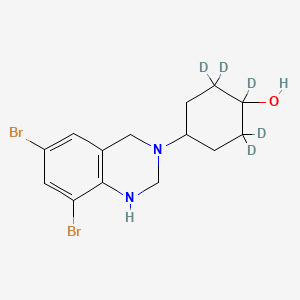
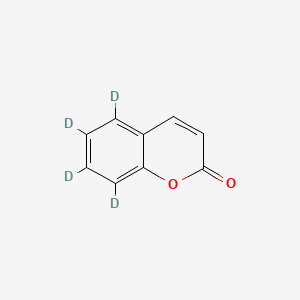
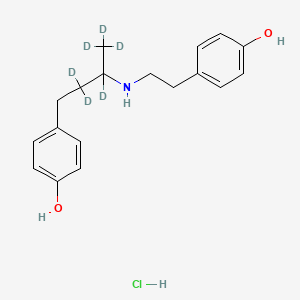
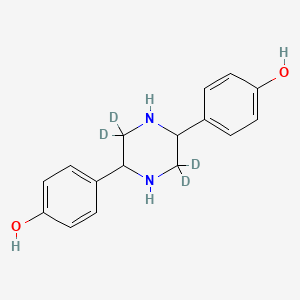
![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)
